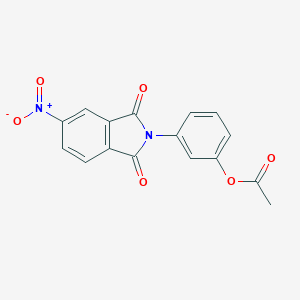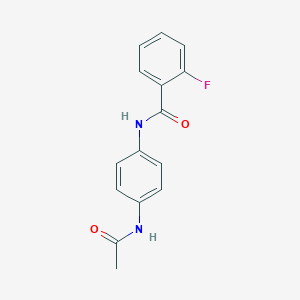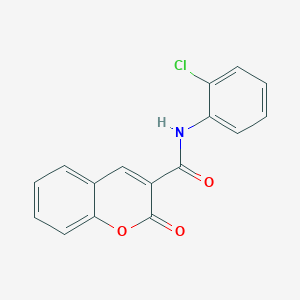
3-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features a nitro group, a dioxo-isoindoline structure, and a phenyl acetate moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl acetate typically involves the reaction of 5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindole with phenyl acetate under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The phenyl acetate moiety can participate in substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include nitro derivatives with additional oxygen-containing functional groups.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Various substituted phenyl acetate derivatives depending on the reagents used.
Scientific Research Applications
3-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals[][3].
Mechanism of Action
The mechanism of action of 3-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxo-isoindoline structure may also play a role in its activity by interacting with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- 3-phenyl-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Uniqueness
3-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, dioxo-isoindoline structure, and phenyl acetate moiety make it a versatile compound for various applications .
Properties
Molecular Formula |
C16H10N2O6 |
|---|---|
Molecular Weight |
326.26g/mol |
IUPAC Name |
[3-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl] acetate |
InChI |
InChI=1S/C16H10N2O6/c1-9(19)24-12-4-2-3-10(7-12)17-15(20)13-6-5-11(18(22)23)8-14(13)16(17)21/h2-8H,1H3 |
InChI Key |
KUOOSKMIDBCWBH-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(3-bromobenzylidene)hydrazino]-N-(2,3-dimethylphenyl)-4-oxobutanamide](/img/structure/B386417.png)
![2-[2-(3,4-dimethoxybenzylidene)hydrazino]-N-(4-methylbenzyl)-2-oxoacetamide](/img/structure/B386418.png)
![3-[(4-butylphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B386424.png)
![N-(3-chloro-2-methylphenyl)-2-[2-(4-iodobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B386425.png)
![[1,1'-biphenyl]-4-yl 2-nitrobenzoate](/img/structure/B386427.png)









